Eukaryotic elongation factor 2 is classified within the family of elongation factors, which are essential for the elongation phase of translation. It is primarily found in eukaryotic organisms, including yeast and mammals. The protein operates by interacting with the ribosomal subunits and is particularly known for its post-translational modification to diphthamide, which is critical for its function and regulation.
Eukaryotic elongation factor 2 can be synthesized through various methods, including recombinant DNA technology. Typically, the gene encoding eEF2 is cloned into expression vectors and transformed into host cells such as Saccharomyces cerevisiae or Escherichia coli. The expressed protein is then purified using affinity chromatography techniques.
The purification process often involves multiple steps:
The structure of eukaryotic elongation factor 2 consists of six domains that are critical for its interaction with ribosomal RNA and transfer RNA. Notably, domain IV contains a region that mimics the anticodon loop of transfer RNA, which is essential for its function during translocation.
High-resolution structures obtained through techniques such as X-ray crystallography and cryo-electron microscopy have revealed intricate details about how eEF2 interacts with the ribosome. These studies show that conformational changes in eEF2 are vital for its role in facilitating mRNA movement during translation .
Eukaryotic elongation factor 2 participates in several key reactions during translation:
The GTPase activity of eEF2 is crucial; it undergoes conformational changes that allow it to interact with both the ribosome and transfer RNA effectively. Mutations in eEF2 can lead to impaired GTP hydrolysis and result in decreased translational fidelity .
The mechanism by which eukaryotic elongation factor 2 facilitates translation involves several steps:
Studies have shown that specific modifications, such as diphthamide modification at histidine-699, enhance the accuracy of translocation by preventing frameshifting during mRNA decoding .
Eukaryotic elongation factor 2 exhibits several physical properties:
Chemically, eEF2 is characterized by its ability to bind nucleotides (GTP/GDP) and interact with ribosomal RNA. Its functionality can be influenced by various factors such as pH and ionic strength, which affect its binding affinity and activity.
Eukaryotic elongation factor 2 has several significant applications in scientific research:
The investigation of EEF2 has traversed distinct phases mirroring technological advancements in molecular biology:
Initial Characterization (1980s-1990s): Early biochemical studies identified EEF2 as the target of diphtheria toxin, leading to the discovery that ADP-ribosylation at a unique modified histidine residue (diphthamide) completely inhibits its translocation function [1] [10]. Gene cloning efforts in Homo sapiens revealed EEF2's location on chromosome 19p13.3 and established its six-domain architecture with characteristic GTP-binding motifs [2] [10].
Mechanistic Insights (2000s-2010s): The development of reconstituted mammalian translation systems enabled the demonstration that EEF2 catalyzes not only forward but also reverse ribosomal translocation—a process requiring cognate deacylated tRNA in the E-site and non-hydrolyzable GTP analogues for optimal efficiency [1]. Concurrent structural work established the molecular mimicry model, proposing that EEF2's domain IV mimics the tRNA anticodon loop to facilitate mRNA movement [5].
High-Resolution Era (2020s-Present): Breakthrough crystallography of Saccharomyces cerevisiae 80S ribosomes captured EEF2 in a translocation intermediate state at 3.2 Å resolution, revealing unprecedented details of how diphthamide and tRNA modifications cooperate to maintain reading frame fidelity during codon-anticodon movement [6]. Ribosome profiling studies further demonstrated that loss of diphthamide increases spurious frameshifting and ribosomal drop-off, explaining its conservation despite being non-essential for viability [9].
Table 1: Key Historical Milestones in EEF2 Research
Time Period | Major Advancement | Experimental System | Significance |
---|---|---|---|
1984 | Chromosomal mapping | Human cells | EEF2 gene localized to chromosome 19 |
1992 | Complete coding sequence cloning | Human granulosa cells | Enabled recombinant expression and mutagenesis studies |
2018 | Reverse translocation discovery | Reconstituted mammalian system | Demonstrated EEF2's bidirectional catalytic capability |
2021 | Translocation intermediate structure | Yeast 80S ribosomes | Revealed atomic-level interactions with tRNA-mRNA complex |
2023 | Frameshifting mechanism | Yeast/mammalian profiling | Established diphthamide's role in maintaining translational fidelity |
EEF2 orchestrates ribosomal translocation through precisely coordinated structural rearrangements:
Transition of tRNAs through hybrid states (A/P → ap/P and P/E → pe/E)Ultimately, this moves the mRNA-tRNA complex by precisely one codon, leaving peptidyl-tRNA in the P-site and vacating the A-site for the next aminoacyl-tRNA [1] [6].
Fidelity Mechanisms: The diphthamide modification (post-translational modification of a conserved histidine residue in domain IV) forms a stabilization network with the codon-anticodon duplex during translocation. This prevents frameshifting by:
Interacting with the hypermodified base wybutosine at position 37 of tRNAPhe to prevent backward slippageMutants lacking diphthamide exhibit increased -1 frameshifting at non-programmed sites and viral programmed frameshifting sites, confirming its role in reading frame maintenance [6] [9].
Regulatory Constraints: EEF2 function is exquisitely sensitive to:
Table 2: EEF2 Functional Parameters in Translocation
Parameter | Forward Translocation | Reverse Translocation | Key Requirements |
---|---|---|---|
Direction | 5'→3' (A→P site) | 3'→5' (P→A site) | GTP hydrolysis (forward), non-hydrolyzable GTP analogs (reverse) |
tRNA Requirements | Deacylated tRNA in P-site | Cognate deacylated tRNA in E-site | Cognate tRNA essential for reverse translocation |
Rate Enhancement | >1000-fold vs. spontaneous | Catalyzed exclusively by EEF2 | No spontaneous reversal observed in eukaryotes |
Inhibitors | Hygromycin B, ADP-ribosylation | Hygromycin B, cycloheximide | Cycloheximide competes with E-site tRNA |
EEF2 exhibits remarkable structural conservation alongside lineage-specific adaptations:
Universal Conservation: The core GTPase domain (domain I) and ribosomal binding domains (G', II, III) maintain >90% sequence identity from yeast to humans. Diphthamide biosynthesis enzymes are conserved across eukaryotes and archaea, highlighting its fundamental role in translational fidelity [6] [10]. The translocation mechanism involving SSU head swiveling and body rotation remains essentially unchanged across species [1] [6].
Structural Variations:
Fungal Adaptations: Saccharomyces cerevisiae EEF2 mutations (H699N) confer conditional growth defects and increased frameshifting, demonstrating residue-specific sensitivities not observed in mammalian orthologs [5] [9].
Functional Specialization:
Table 3: Lineage-Specific Features of EEF2
Lineage | Structural Features | Functional Adaptations | Regulatory Mechanisms |
---|---|---|---|
Mammals | 6 domains, 857 residues, diphthamide at H715 | Ubiquitous expression with elevated levels in secretory tissues | Phosphorylation (eEF2K), ADP-ribosylation (toxins), proteolytic regulation |
Plants | ~843 residues, conserved diphthamide | Cold-inducible expression (e.g., MfEF2), stress-responsive translation modulation | Transcriptional induction under abiotic stress, redox-sensitive modifications |
Fungi | H699 diphthamide (yeast), extended domain IV | Conditional mutants show frameshifting defects | Sordarin sensitivity, diphthamide-dependent toxin resistance |
Compound Names Mentioned:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7